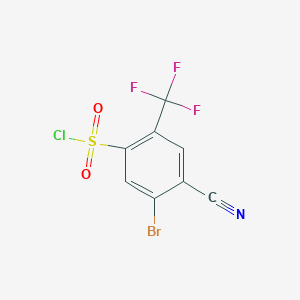

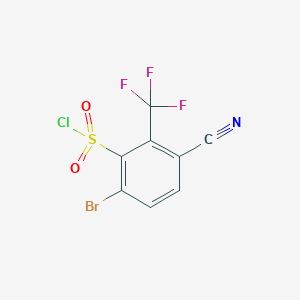

![molecular formula C9H6F4O3 B1416026 2-[4-氟-2-(三氟甲基)苯氧基]乙酸 CAS No. 2228803-47-0](/img/structure/B1416026.png)

2-[4-氟-2-(三氟甲基)苯氧基]乙酸

描述

“2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid” is a chemical compound . It is similar to “2-(Trifluoromethyl)phenylacetic acid” which has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis

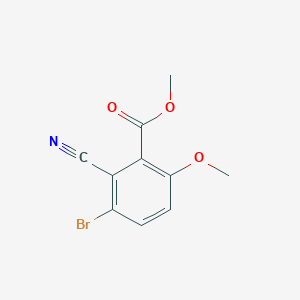

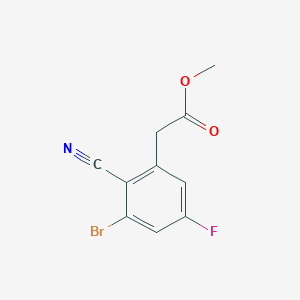

The molecular structure of “2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid” can be represented by the molecular formula C9H7F3O3 . The exact mass of the molecule is 220.03472857 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid” include a molecular weight of 220.14 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 .科学研究应用

环境行为和修复

苯氧基除草剂,包括与2-[4-氟-2-(三氟甲基)苯氧基]乙酸结构类似的化合物,已被研究其在环境中的行为,特别是它们对土壤和其他材料的吸附。这项研究对于了解这类化合物在自然环境中可能是持久存在还是分解至关重要。例如,对2,4-D和其他苯氧基除草剂的研究揭示了它们的吸附动力学,有助于制定减轻环境污染的策略(Werner et al., 2012)。

先进氧化过程

通过先进氧化过程(AOPs)降解苯氧基酸,包括结构与2-[4-氟-2-(三氟甲基)苯氧基]乙酸相关的化合物,是一个重要的研究领域。这些研究侧重于了解各种AOPs在分解这类化合物中的机制和效率,这对于水处理和污染控制至关重要(Qutob et al., 2022)。

水介质中的氟烷基化

对氟烷基化反应的研究,特别是在水介质中,与了解氟化合物的化学行为和潜在应用相关。这些研究探索了将氟化基团纳入目标分子的环境友好方法,突出了氟化合物的独特性质和应用(Song et al., 2018)。

蛋白质设计

将氟化氨基酸引入蛋白质是蛋白质设计的创新领域。这种方法旨在通过利用氟化合物的独特物理化学特性来增强蛋白质的稳定性,并创造具有新特性的蛋白质。这一研究领域可能为我们提供关于类似于2-[4-氟-2-(三氟甲基)苯氧基]乙酸的氟化实体如何在生物工程和合成生物学中被利用的见解(Buer & Marsh, 2012)。

未来方向

The future directions of research involving “2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid” and similar compounds are promising. Trifluoromethylpyridine derivatives are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials . It is expected that many novel applications of these compounds will be discovered in the future .

作用机制

Target of Action

Similar compounds have been known to act as peroxisome proliferator-activated receptor agonists .

Mode of Action

It’s likely that it interacts with its targets through a process similar to other organoboron reagents, which have been developed for specific coupling conditions .

Biochemical Pathways

Similar compounds have been involved in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

Similar compounds have been known to undergo reactions mediated by mono-n-protected amino acid ligands .

Result of Action

Similar compounds have been known to play an important role in the regulation of central inflammation .

Action Environment

Similar compounds have been known to be influenced by key operating parameters, including reaction temperature, residence time, and total flow rate .

生化分析

Biochemical Properties

2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid can bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial function . In other cell types, 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the compound’s potential as a tool for studying cell biology and developing therapeutic agents.

Molecular Mechanism

At the molecular level, 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific protein receptors, leading to conformational changes that alter receptor activity . This binding can either inhibit or activate the receptor, depending on the context. Additionally, 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid can inhibit the activity of enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . These interactions can result in changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid in laboratory settings are important considerations for its use in research. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies in vitro and in vivo have demonstrated that 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid in animal models vary with dosage. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid can induce toxicity, leading to liver and kidney damage, as well as alterations in hematological parameters . These findings underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites that can be further processed by conjugation reactions . The compound’s metabolism can affect its bioavailability and overall pharmacokinetic profile, influencing its efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . The distribution of 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid is critical for its activity and function. This compound has been shown to localize to the mitochondria, where it can disrupt mitochondrial membrane potential and induce apoptosis . Additionally, 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid can be found in the endoplasmic reticulum, where it can modulate protein folding and stress responses . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .

属性

IUPAC Name |

2-[4-fluoro-2-(trifluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-5-1-2-7(16-4-8(14)15)6(3-5)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXMYEGHXNQRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。